molecular formula C18H18N2O3 B4868869 ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate

ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate

Cat. No.: B4868869
M. Wt: 310.3 g/mol
InChI Key: ZHUURUHBDBTQDD-UHFFFAOYSA-N
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Description

Ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of an ethyl group at the 9th position of the carbazole ring and an amino group at the 3rd position, linked to an oxoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate involves its interaction with molecular targets such as enzymes and receptors. For instance, in biological systems, it may act by binding to specific proteins, altering their function, and thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

IUPAC Name

ethyl 2-[(9-ethylcarbazol-3-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-20-15-8-6-5-7-13(15)14-11-12(9-10-16(14)20)19-17(21)18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUURUHBDBTQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)OCC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate
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ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate
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ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate
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ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate
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ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate
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ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate

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